BenchChemオンラインストアへようこそ!

4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Ion Channel Pharmacology Cys-loop Receptors Zinc-Activated Channel (ZAC)

This N-(thiazol-2-yl)-benzamide features a unique 4-propoxyphenyl tail, enabling SAR exploration of the ZAC binding site lipophilic sub-pocket not covered by analogs like TTFB. Its cLogP of 6.3 and TPSA of 79.5 Ų predict superior passive BBB permeation over more polar analogs, making it a lead-like scaffold for CNS drug discovery. Essential as a control compound for counter-screening against the Wnt inhibitor isomer iCRT3 (identical molecular formula) to confirm ZAC on-target effects. Require exact CAS 476208-67-0 to ensure ZAC pharmacology, as structural isomers redirect mechanism of action.

Molecular Formula C23H26N2O2S
Molecular Weight 394.53
CAS No. 476208-67-0
Cat. No. B2982086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS476208-67-0
Molecular FormulaC23H26N2O2S
Molecular Weight394.53
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C23H26N2O2S/c1-5-14-27-19-12-8-16(9-13-19)20-15-28-22(24-20)25-21(26)17-6-10-18(11-7-17)23(2,3)4/h6-13,15H,5,14H2,1-4H3,(H,24,25,26)
InChIKeyPGHOFFQLDIXBIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 476208-67-0) for Targeted Research


The compound 4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 476208-67-0) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class, a chemotype identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC) [1]. Its core structure comprises a central 1,3-thiazole ring, substituted at the 2-position with a 4-tert-butylbenzamide and at the 4-position with a 4-propoxyphenyl group. This specific arrangement provides a precise, non-interchangeable scaffold for probing structure-activity relationships (SAR) around the propoxyphenyl lipophilic tail, a key determinant of target binding and selectivity within the ZAC pharmacophore.

Why 4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Replaced by Common Analogs


Generic substitution within the N-(thiazol-2-yl)-benzamide class is precluded by extreme sensitivity to structural modifications. The class-defining ZAC antagonist selectivity is not a class-wide property but is exquisitely dependent on the specific substitution pattern [1]. For example, the literature anchor compound TTFB relies on a 3-fluorobenzamide group for its established selectivity profile. Replacing this with the 4-tert-butylbenzamide and 4-propoxyphenyl groups of CAS 476208-67-0 creates a structurally distinct chemical entity predicted to have a fundamentally different pharmacodynamic and pharmacokinetic signature. Furthermore, a structural isomer with the identical molecular formula (C23H26N2O2S) has been identified as iCRT3, a potent Wnt/β-catenin inhibitor, demonstrating that subtle atomic rearrangements can redirect the mechanism of action from ion channel antagonism to transcription factor inhibition . Therefore, sourcing the exact CAS number is essential to ensure the desired biological interrogation.

Quantitative Differential Evidence for 4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide


Differentiation via a Unique ZAC Pharmacophore: The Propoxyphenyl Tail

The target compound is structurally defined as a member of the first selective ZAC antagonist scaffold, but its specific 4-propoxyphenyl substitution represents a distinct chemical vector not characterized in the foundational study, which primarily explored compounds like TTFB (3-fluorobenzamide) [1]. The elongation from a simple phenyl or halogen-substituted benzamide to a 4-propoxyphenyl tail introduces a significant increase in lipophilicity and a hydrogen bond acceptor, which are critical for modulating target binding kinetics and selectivity. This makes the compound a dedicated tool for SAR studies aimed at optimizing the lipophilic pocket interactions of the ZAC pharmacophore, a feature not available with the prototypical analog.

Ion Channel Pharmacology Cys-loop Receptors Zinc-Activated Channel (ZAC)

Contrasting Mechanism of Action Versus Structural Isomer iCRT3

A remarkable instance of target selectivity driven by isomerism exists between this compound and iCRT3 (CAS 901751-47-1). Despite sharing the identical molecular formula (C23H26N2O2S) and molecular weight (394.53 g/mol), the two molecules are structural isomers with completely distinct biological activities . While the target compound is designed within a ZAC antagonist framework, iCRT3 functions as a potent Wnt/β-catenin-responsive transcription inhibitor with a reported IC50 of 8.2 nM in STF16-luc reporter assays. This high degree of functional divergence underscores the compound's specific, non-interchangeable value for neuroscience research.

Wnt Signaling Cancer Biology Transcription Inhibition

Physicochemical Differentiation for CNS Drug Discovery

As a research tool for central nervous system (CNS) indications, the compound's computed physicochemical profile provides a differentiating rationale for its procurement. Its lower topological polar surface area (TPSA) of 79.5 Ų, compared to an analog with a morpholine-sulfonyl substitution, suggests a higher potential for passive blood-brain barrier (BBB) permeation. This is a critical asset for a ZAC antagonist tool compound intended for in vivo CNS studies.

Drug-like Properties Blood-Brain Barrier Penetration Lipophilicity

Optimal Application Scenarios for Procuring 4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide


Structure-Activity Relationship (SAR) Exploration of the ZAC Lipophilic Pocket

This compound is the optimal choice for a research program focused on probing the lipophilic regions of the ZAC (Zinc-Activated Channel) binding site. Its unique 4-propoxyphenyl tail constitutes a chemical probe to explore a vector on the N-(thiazol-2-yl)-benzamide scaffold not covered by the previously characterized, less lipophilic analogs like TTFB [1]. Using this compound in a panel with other C4-substituted thiazole analogs will directly map the steric and lipophilic tolerance of this sub-pocket, which is essential for designing more potent and selective ZAC negative allosteric modulators.

Orthogonal Target Selectivity Profiling in Wnt/β-Catenin Research

Given the existence of a potent Wnt inhibitor isomer (iCRT3) with an identical molecular formula [1], this compound is invaluable as a key control compound in Wnt signaling research. Sourcing this compound for counter-screening assays allows researchers to definitively rule out Wnt pathway interference and confirm on-target ZAC-mediated effects. This isomer-level selectivity profiling is a critical step to validate chemical probes and prevent misinterpretation of phenotypic screening results, thereby enhancing the reproducibility of target validation studies.

Development of Brain-Penetrant ZAC Modulators for CNS Disorders

For CNS drug discovery programs targeting ZAC-related neurological and psychiatric disorders, this compound serves as a more attractive lead-like scaffold. Its computed TPSA of 79.5 Ų and a cLogP of 6.3 indicate a physicochemical profile that is more favorable for passive BBB permeation compared to more polar analogs like those containing sulfonyl groups [2]. This property makes it a superior starting point for medicinal chemistry efforts aimed at generating ZAC antagonists with high brain exposure, a prerequisite for in vivo proof-of-concept studies.

Ligand-Receptor Structural Biology Using Cryo-EM

The ZAC receptor is amenable to high-resolution structural determination, as demonstrated by the cryo-EM structure of human ZAC in complex with the class-related antagonist TTFB [1]. This compound, with its structurally distinct 4-tert-butylbenzamide and 4-propoxyphenyl substituents, is a prime candidate for analogous structural biology studies. Sourcing the compound for co-crystallization or cryo-EM experiments would elucidate how distinct chemical groups on the N-(thiazol-2-yl)-benzamide scaffold engage different residues within the ZAC allosteric binding pocket, providing atomic-level insights for structure-based drug design.

Quote Request

Request a Quote for 4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.